molecular formula C18H11F2NO B2574117 (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone CAS No. 866135-75-3

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone

Cat. No.: B2574117
CAS No.: 866135-75-3
M. Wt: 295.289
InChI Key: IHMVNSGICPMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is a fluorinated aromatic ketone compound It features a pyridine ring substituted with two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone typically involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzyl cyanide in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its fluorinated aromatic structure is of interest for developing drugs with improved metabolic stability and bioavailability .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic ketones and pyridine derivatives, such as:

Uniqueness

What sets (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone apart is its dual fluorinated phenyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

(4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2NO/c19-15-6-1-12(2-7-15)17-10-5-14(11-21-17)18(22)13-3-8-16(20)9-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMVNSGICPMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326842
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866135-75-3
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.